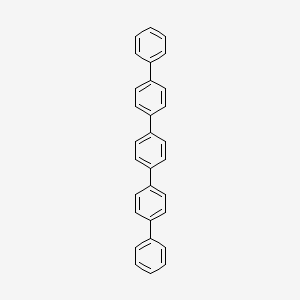

p-Quinquephenyl

Übersicht

Beschreibung

P-Quinquephenyl is a compound with the CAS Number 3073-05-0 . It is also known by the IUPAC name 1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’'-quinquephenyl . It is used in laboratory chemicals .

Synthesis Analysis

Aromatic polyimides containing a p-quinquephenyl unit have been synthesized from tetracarboxylic dianhydride and various aromatic diamines .Molecular Structure Analysis

The crystal structure of p-quinquephenyl at 293 K and 85 K was refined by single-crystal X-ray diffraction . High-quality crystals were grown by slow cooling of a hot chlorobenzene solution .Physical And Chemical Properties Analysis

P-Quinquephenyl has a molecular weight of 382.5 . It is stored at a temperature of 28°C . The physical and chemical properties of p-Quinquephenyl include a density of 1.1333 (estimate), a melting point of 386.45°C, a boiling point of 444.64°C (rough estimate), a flashing point of 326.8°C, and a refractive index of 1.6290 (estimate) .Wissenschaftliche Forschungsanwendungen

Application 1: Photoluminescence Properties of Single Crystalline Films

- Summary of the Application : p-Quinquephenyl, consisting of five conjugated phenyl rings (5P), is used in the growth of large-area free-standing single-crystalline films. These films are of great interest for organic optoelectronics as they can achieve high electrical and electro-optical characteristics in devices .

- Methods of Application or Experimental Procedures : High-quality crystals were grown by slow cooling of a hot chlorobenzene solution. The crystal structure of p-quinquephenyl at 293 K and 85 K was refined by single-crystal X-ray diffraction .

- Results or Outcomes : The optical absorption and photoluminescence spectra of solutions and crystalline films were obtained and analyzed; a positive solvatochromic effect was detected . The photoluminescence quantum yield (PLQY) of dilute solutions (A max < 0.1) was measured relative to a solution of 1,4-bis-2- (5-phenyloxazolyl)-benzene in cyclohexane (φQYPL = 0.93 ).

Application 2: Twist Phase Transition in Poly(p-phenylene) Oligomers

- Summary of the Application : p-Quinquephenyl is used in the study of twist phase transitions in poly(p-phenylene) oligomers. The heat capacity of crystalline p-quinquephenyl was measured by adiabatic calorimetry below room temperature .

- Methods of Application or Experimental Procedures : The heat capacity of crystalline p-quinquephenyl was measured by adiabatic calorimetry below room temperature. A broad hump was detected around 264 K and attributed to a phase transition .

- Results or Outcomes : Through this phase transition, an average molecular conformation changes from the planar to the twisted one on cooling. A similar anomaly was also detected for crystalline p-sexiphenyl around 295 K by chopped-light ac calorimetry .

Application 3: Synthesis of Armchair Carbon Nanobelt

- Summary of the Application : p-Quinquephenyl is used in the synthesis of a new armchair carbon nanobelt. This nanobelt exhibits a preferential binding affinity towards C70 over C60 as found from photoluminescence titration experiments .

- Methods of Application or Experimental Procedures : The new armchair carbon nanobelt is successfully synthesized by tuning the regioselectivity of the Scholl reaction of 1,1′:2′,1′′:4′′,1′′′:2′′′,1′′′′-quinquephenyl .

- Results or Outcomes : The synthesized nanobelt exhibits a preferential binding affinity towards C70 over C60 as found from photoluminescence titration experiments .

Safety And Hazards

When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-bis(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCUOJTVNIHQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184751 | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Quinquephenyl | |

CAS RN |

3073-05-0 | |

| Record name | p-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)